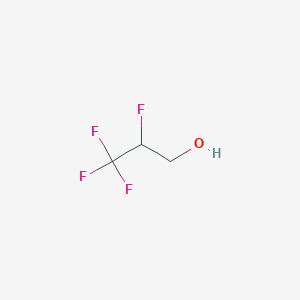
2,3,3,3-Tetrafluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,3-Tetrafluoropropan-1-ol is a chemical compound with the CAS Number: 13046-44-1 . It has a molecular weight of 132.06 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string OCC(F)(F)C(F)F . The InChI representation is InChI=1S/C3H4F4O/c4-2(5)3(6,7)1-8/h2,8H,1H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 132.06 . The refractive index n20/D is 1.321 (lit.) . The boiling point is 107-109 °C (lit.) and the density is 1.48 g/mL at 20 °C (lit.) .Applications De Recherche Scientifique
2,3,3,3-Tetrafluoropropan-1-ol is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the production of nanomaterials, and in the manufacture of perfumes and fragrances. It is also used as a solvent for a variety of organic reactions, as a reagent for the synthesis of organofluorine compounds, and as a catalyst for the polymerization of vinyl monomers.
Mécanisme D'action
2,3,3,3-Tetrafluoropropan-1-ol is a highly reactive compound due to its low boiling point and high reactivity. It is a strong nucleophile, meaning it has a tendency to form strong bonds with other molecules. In addition, it is able to form hydrogen bonds with other molecules, which increases its reactivity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have indicated that it has antioxidant activity and can inhibit the activity of certain enzymes. It can also act as an anti-inflammatory agent and can reduce the production of pro-inflammatory cytokines. In addition, it has been shown to have an effect on the metabolism of certain drugs, including anticonvulsants and antipsychotics.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,3,3-Tetrafluoropropan-1-ol has several advantages for use in laboratory experiments. It is a highly volatile compound, meaning it can be easily evaporated and condensed. It is also a highly reactive compound, making it suitable for a variety of organic synthesis reactions. However, it is highly flammable and must be handled with caution. In addition, it has a low boiling point, which can make it difficult to use in certain experiments.
Orientations Futures
Given the wide range of potential applications for 2,3,3,3-Tetrafluoropropan-1-olafluoropropan-1-ol, there are a number of potential future directions for research. These include further studies on its biochemical and physiological effects, as well as its potential use in the synthesis of new pharmaceuticals and nanomaterials. In addition, it could be used as a starting material for the synthesis of other fluorinated compounds, such as fluorinated polymers and surfactants. Finally, research could be done on the use of 2,3,3,3-Tetrafluoropropan-1-olafluoropropan-1-ol as a solvent in organic synthesis reactions.
Méthodes De Synthèse
2,3,3,3-Tetrafluoropropan-1-ol is synthesized via a two-step process. The first step involves the reaction of 1,1,1,2-tetrafluoroethane with hydrofluoric acid, which yields 2,3,3,3-Tetrafluoropropan-1-olafluoropropan-1-ol and hydrogen fluoride. The second step involves the reaction of the 2,3,3,3-Tetrafluoropropan-1-olafluoropropan-1-ol with an aqueous solution of sodium hydroxide, which yields sodium fluoride and 1,2-difluoroethanol.
Safety and Hazards
2,3,3,3-Tetrafluoropropan-1-ol is classified as a flammable liquid and vapor. It causes serious eye irritation and is toxic if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands and any exposed skin thoroughly after handling, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2,3,3,3-tetrafluoropropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4O/c4-2(1-8)3(5,6)7/h2,8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQPTDOAJUMIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13046-44-1 |
Source


|
| Record name | 2,3,3,3-tetrafluoropropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Propan-2-yloxyphenyl)methyl]-N-(2-pyrazol-1-ylethyl)prop-2-enamide](/img/structure/B2791874.png)


![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2791882.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2791885.png)
![Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2791887.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2791888.png)


![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2791891.png)
![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2791892.png)

![4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2791894.png)
![3-butyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791895.png)